molecular formula C15H23N3O2 B2508220 tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 1707580-61-7

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B2508220
CAS No.: 1707580-61-7
M. Wt: 277.368
InChI Key: VBJSVRFWYHZVPW-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a piperidine ring substituted with an amino group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate typically begins with commercially available starting materials such as 4-piperidone and 3-aminopyridine.

    Reaction Steps:

Industrial Production Methods:

    Catalytic Hydrogenation: Industrial production often involves catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • 4-Amino-1-tert-butoxycarbonylpiperidine

Uniqueness:

Properties

IUPAC Name

tert-butyl 4-amino-4-pyridin-3-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-9-6-15(16,7-10-18)12-5-4-8-17-11-12/h4-5,8,11H,6-7,9-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJSVRFWYHZVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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